2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biochemical Research:

Bis-Tris propane is a commonly used buffer in biochemistry due to its unique properties. It has a relatively high pKa (around 6.5) and good buffering capacity in the physiological pH range (7.2-7.4) []. This makes it suitable for maintaining a stable pH environment in various biological experiments, such as enzyme assays, protein purification, and cell culture []. Additionally, Bis-Tris propane exhibits minimal interaction with biological molecules, minimizing potential interference with experimental outcomes [].

Structural Biology:

Bis-Tris propane is also used in protein crystallization, a crucial step in determining protein structures. It can act as a cryoprotectant, protecting proteins from damage during freezing, which is often necessary for crystallization []. Additionally, Bis-Tris propane can influence protein-protein interactions, potentially aiding in the formation of crystals suitable for X-ray diffraction analysis [].

Pharmaceutical Research:

Bis-Tris propane has been explored as a potential drug carrier due to its biocompatible properties. Its ability to form micelles, which are nanoscale structures capable of encapsulating drugs, makes it a promising candidate for drug delivery applications []. Research is ongoing to investigate the potential of Bis-Tris propane-based drug delivery systems for targeted drug delivery and controlled drug release [].

Other Applications:

Beyond the areas mentioned above, Bis-Tris propane finds applications in various other scientific research fields, including:

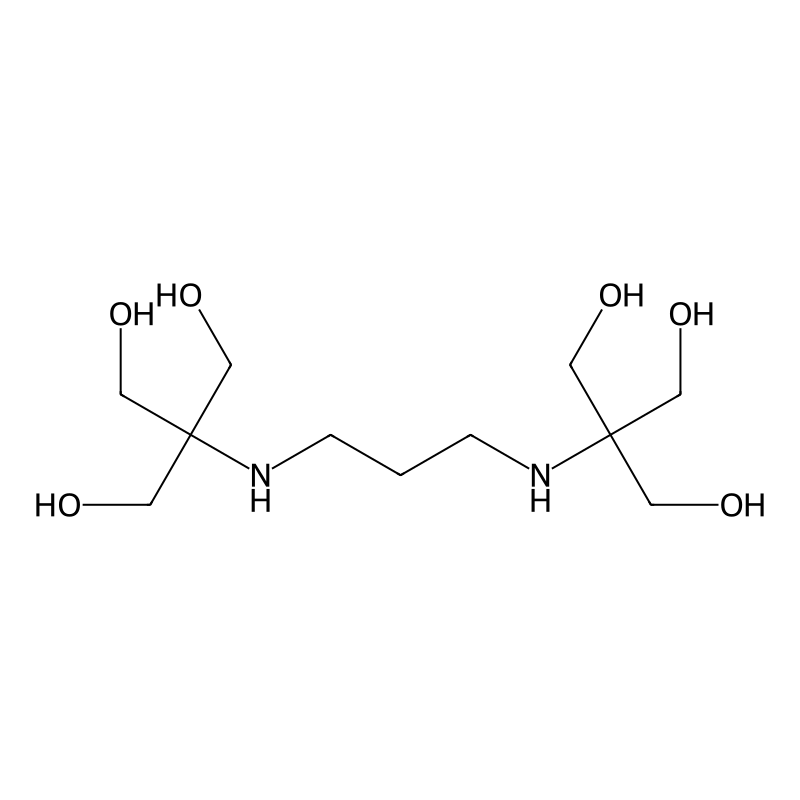

2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol, commonly known as Bis-Tris propane, is a synthetic organic compound belonging to the class of 1,2-aminoalcohols. Its chemical formula is , and it features multiple hydroxyl groups that contribute to its hydrophilicity and potential as a buffer agent in biochemical applications. The structure contains a central propane backbone with two amino groups and several hydroxymethyl substituents, making it a versatile molecule in various chemical and biological contexts .

- Nucleophilic Substitution: The amino groups can act as nucleophiles, participating in substitution reactions with electrophiles.

- Hydrogen Bonding: The hydroxyl groups enable strong hydrogen bonding interactions, influencing solubility and reactivity.

- Buffering Reactions: As a buffer, it can maintain pH stability in biochemical systems by undergoing protonation and deprotonation at physiological pH levels.

Bis-Tris propane exhibits significant biological activity, particularly as a buffering agent in biochemical assays. Its unique structure allows it to stabilize pH in solutions, which is crucial for enzyme activity and protein stability. Additionally, it has been shown to interact with various biomolecules, influencing their structure and function . Its low toxicity profile makes it suitable for use in biological experiments.

Several methods are available for synthesizing Bis-Tris propane:

- Alkylation of Amino Alcohols: This method involves the alkylation of amino alcohols using appropriate alkyl halides.

- Reductive Amination: This process can be utilized to form the desired amine structure from corresponding carbonyl compounds.

- Multi-step Synthesis: A more complex route may involve multiple reaction steps including protection-deprotection strategies to selectively introduce functional groups .

Bis-Tris propane finds applications across various fields:

- Biochemistry: Used extensively as a buffer in biological and biochemical experiments.

- Pharmaceuticals: Acts as an excipient in drug formulations due to its solubilizing properties.

- Industrial Chemistry: Employed in the synthesis of other chemical compounds due to its reactivity and functional versatility .

Studies on the interactions of Bis-Tris propane with proteins and other biomolecules have revealed its capacity to stabilize protein structures under varying conditions. It has been shown to influence enzyme kinetics by maintaining optimal pH levels during reactions. The compound's ability to form hydrogen bonds enhances its interaction with polar biomolecules, contributing to its effectiveness as a stabilizing agent in biochemical assays .

Several compounds share structural similarities with Bis-Tris propane. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tris(hydroxymethyl)aminomethane | Common buffer; widely used in biological research | |

| 2-Amino-2-(hydroxymethyl)-1,3-propanediol | Similar buffering capacity; simpler structure | |

| 2-Hydroxyethylammonium chloride | Quaternary ammonium compound; used in surfactants |

Uniqueness of Bis-Tris Propane

Bis-Tris propane is unique due to its specific combination of hydroxyl and amino groups that provide enhanced buffering capacity compared to simpler amines or alcohols. Its ability to maintain pH stability while being less toxic makes it particularly valuable in sensitive biological applications .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 4 of 7 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant